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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of VU6015929 with other

prominent Discoidin Domain Receptor (DDR) inhibitors. The information is intended to assist

researchers in selecting the most appropriate tool compound for their studies in areas such as

fibrosis, inflammation, and oncology.

Overview of VU6015929
VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1)

and Discoidin Domain Receptor 2 (DDR2)[1][2]. Developed through a multidimensional

optimization effort, it exhibits improved potency, enhanced physicochemical and

pharmacokinetic properties, and a clean kinome profile, making it a valuable tool for in vitro and

in vivo studies[3].

Comparative Efficacy of DDR Inhibitors
The following table summarizes the in vitro potency of VU6015929 against DDR1 and DDR2 in

comparison to other known DDR inhibitors. The data is presented as half-maximal inhibitory

concentrations (IC50), a standard measure of a drug's effectiveness in inhibiting a specific

biological or biochemical function.
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Inhibitor
DDR1 IC50
(nM)

DDR2 IC50
(nM)

Selectivity
(DDR1 vs.
DDR2)

Reference

VU6015929 4.67 7.39
~1.6-fold for

DDR1
[2]

VU6015929

(Cell-based)
0.7078 - - [3]

DDR1-IN-1 105 431
~4.1-fold for

DDR1
[4]

Dasatinib 0.5 1.4
~2.8-fold for

DDR2
[5]

Imatinib 337 675 ~2-fold for DDR1

Nilotinib 43 55
~1.3-fold for

DDR1
[5]

DDR1 inhibitor

7rh
6.8 -

Selective for

DDR1
[6]

Dual DDR1/2

inhibitor 5n
9.4 20.4

~2.2-fold for

DDR1
[6]

DDR1 inhibitor

2.45
29 >1856

>64-fold for

DDR1
[6]

Signaling Pathway of Discoidin Domain Receptors
DDRs are receptor tyrosine kinases activated by collagen. Upon collagen binding, DDRs

dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell

adhesion, proliferation, migration, and extracellular matrix remodeling. Key signaling pathways

activated by DDRs include the MAPK/ERK and PI3K/Akt pathways.
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Caption: Simplified DDR1/2 signaling pathway upon collagen binding and its inhibition by

VU6015929.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key assays used to characterize DDR inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a

radiolabeled phosphate from ATP into a substrate.
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- [γ-33P]-ATP
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Set up Reaction:
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and test compound

Initiate Reaction:
Add [γ-33P]-ATP

Incubate at 30°C

Stop Reaction:
Spot onto phosphocellulose paper

Wash to remove
unincorporated [γ-33P]-ATP

Quantify radioactivity
(Scintillation Counting)

Data Analysis:
Calculate % inhibition and IC50

End
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Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2687919?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2687919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Details:

Reagent Preparation:

Prepare a kinase solution by diluting active DDR1 or DDR2 enzyme in kinase dilution

buffer.

Prepare a substrate solution (e.g., a synthetic peptide like KKSRGDYMTMQIG) in kinase

assay buffer.

Prepare a stock solution of the test compound (e.g., VU6015929) in DMSO and perform

serial dilutions.

Prepare the γ-33P-ATP assay cocktail.

Reaction Setup:

In a microplate, combine the kinase solution, substrate solution, and the serially diluted

test compound. Include a positive control (no inhibitor) and a negative control (no kinase).

Reaction Initiation and Incubation:

Initiate the kinase reaction by adding the γ-33P-ATP assay cocktail to each well.

Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

Reaction Termination and Washing:

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the paper multiple times with a phosphoric acid solution to remove unincorporated

radiolabeled ATP.

Quantification and Data Analysis:

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
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Calculate the percentage of kinase inhibition for each compound concentration relative to

the positive control.

Determine the IC50 value by fitting the dose-response data to a suitable model.

Cellular DDR1 Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the collagen-induced

autophosphorylation of DDR1 in a cellular context.

Protocol Details:

Cell Culture and Treatment:

Culture cells expressing DDR1 (e.g., HEK293-DDR1-FLAG) in appropriate media.

Serum-starve the cells to reduce basal receptor tyrosine kinase activity.

Pre-incubate the cells with various concentrations of the test inhibitor (e.g., VU6015929)

for a specified time (e.g., 1 hour).

Stimulate the cells with collagen I for a defined period (e.g., 90 minutes to 18 hours) to

induce DDR1 autophosphorylation[3][7].

Cell Lysis and Protein Quantification:

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease

and phosphatase inhibitors.

Determine the protein concentration of the cell lysates.

Immunoblotting or ELISA:

For Immunoblotting:

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies specific for phosphorylated DDR1 (p-

DDR1) and total DDR1.
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Use appropriate secondary antibodies and a detection reagent to visualize the protein

bands.

Quantify the band intensities to determine the ratio of p-DDR1 to total DDR1.

For Capture ELISA:

Coat a microplate with an antibody that captures total DDR1.

Add the cell lysates to the wells.

Detect phosphorylated DDR1 using a specific primary antibody for p-DDR1 followed by

a labeled secondary antibody.

Measure the signal and normalize it to the total DDR1 signal.

Data Analysis:

Calculate the percentage of inhibition of DDR1 autophosphorylation for each inhibitor

concentration.

Determine the cellular IC50 value from the dose-response curve.

Conclusion
VU6015929 is a highly potent dual inhibitor of DDR1 and DDR2, demonstrating low nanomolar

efficacy in both biochemical and cell-based assays. Its improved pharmacological profile makes

it a superior tool compound for investigating the roles of DDRs in health and disease compared

to many first-generation and multi-kinase inhibitors. The provided experimental protocols offer a

foundation for the consistent and reproducible evaluation of VU6015929 and other DDR

inhibitors in a research setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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